molecular formula C9H13N3O B181395 N-(3-aminopropyl)pyridine-3-carboxamide CAS No. 135854-53-4

N-(3-aminopropyl)pyridine-3-carboxamide

Cat. No. B181395
M. Wt: 179.22 g/mol
InChI Key: VOTVWGRMVIHZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)pyridine-3-carboxamide, also known as 3-AP, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of N-(3-aminopropyl)pyridine-3-carboxamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. N-(3-aminopropyl)pyridine-3-carboxamide binds to the active site of ribonucleotide reductase and inhibits its activity, leading to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

In addition to its anti-cancer and anti-viral properties, N-(3-aminopropyl)pyridine-3-carboxamide has also been shown to have other biochemical and physiological effects. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This apoptosis is thought to be mediated by the accumulation of DNA damage caused by the inhibition of ribonucleotide reductase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments is its specificity for ribonucleotide reductase. This specificity allows for the selective inhibition of DNA synthesis and repair in cancer cells, while leaving normal cells relatively unaffected. However, one of the limitations of using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments is its toxicity. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.

Future Directions

There are several future directions for the research on N-(3-aminopropyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of ribonucleotide reductase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3-aminopropyl)pyridine-3-carboxamide. Additionally, the combination of N-(3-aminopropyl)pyridine-3-carboxamide with other anti-cancer drugs is also an area of research that holds promise for the treatment of cancer.
Conclusion
In conclusion, N-(3-aminopropyl)pyridine-3-carboxamide, or N-(3-aminopropyl)pyridine-3-carboxamide, is a promising small molecule inhibitor that has potential therapeutic applications in the treatment of cancer and viral infections. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the accumulation of DNA damage and ultimately cell death. While there are limitations to using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments, its specificity for ribonucleotide reductase makes it a promising candidate for further research.

Synthesis Methods

The synthesis of N-(3-aminopropyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 1,3-diaminopropane in the presence of a reducing agent such as sodium borohydride. This method has been shown to yield high purity and high yields of N-(3-aminopropyl)pyridine-3-carboxamide. The chemical structure of N-(3-aminopropyl)pyridine-3-carboxamide is shown below:

Scientific Research Applications

N-(3-aminopropyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(3-aminopropyl)pyridine-3-carboxamide is in the treatment of cancer. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Several studies have demonstrated the efficacy of N-(3-aminopropyl)pyridine-3-carboxamide in inhibiting tumor growth in vitro and in vivo.
In addition to its anti-cancer properties, N-(3-aminopropyl)pyridine-3-carboxamide has also been studied for its potential use in the treatment of viral infections. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus. This inhibition is thought to be due to the ability of N-(3-aminopropyl)pyridine-3-carboxamide to interfere with the viral RNA synthesis.

properties

CAS RN

135854-53-4

Product Name

N-(3-aminopropyl)pyridine-3-carboxamide

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-(3-aminopropyl)pyridine-3-carboxamide

InChI

InChI=1S/C9H13N3O/c10-4-2-6-12-9(13)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6,10H2,(H,12,13)

InChI Key

VOTVWGRMVIHZLI-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCCN

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCN

Origin of Product

United States

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